molecular formula C13H12N2O3 B1443275 Ethyl 3-(pyrimidin-2-yloxy)benzoate CAS No. 1159822-51-1

Ethyl 3-(pyrimidin-2-yloxy)benzoate

Cat. No. B1443275
M. Wt: 244.25 g/mol
InChI Key: QHVUMKMLXXXCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 3-(pyrimidin-2-yloxy)benzoate is represented by the formula C13H12N2O3 . The InChI code for this compound is 1S/C13H12N2O3/c1-2-17-12(16)10-5-3-6-11(9-10)18-13-14-7-4-8-15-13/h3-9H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 3-(pyrimidin-2-yloxy)benzoate is a white crystalline powder. It has a molecular weight of 244.25 . The compound is stable at room temperature .

Scientific Research Applications

  • Chemical Synthesis and Medicinal Chemistry

    • Pyrimidines, including compounds related to Ethyl 3-(pyrimidin-2-yloxy)benzoate, are important in medicinal chemistry due to their wide range of biological activities. The synthesis of pyrimidine derivatives under specific conditions, like microwave irradiation, is a crucial aspect of medicinal chemistry (Leyva-Acuña et al., 2020).
  • Herbicidal Applications

    • Ethyl 3-(pyrimidin-2-yloxy)benzoate derivatives, such as ZJ0273, are used as broad-spectrum herbicidal ingredients for weed control in agricultural settings, specifically in oilseed rape cultivation in China (Yang et al., 2008).
    • The synthesis of intermediates for herbicides like Bispyribac-sodium involves compounds related to Ethyl 3-(pyrimidin-2-yloxy)benzoate, showcasing its application in developing effective herbicidal agents (Li Yuan-xiang, 2008).
  • Molecular Synthesis Techniques

    • Ethyl 3-(pyrimidin-2-yloxy)benzoate is involved in methodologies like hydrogenolysis and desulfonylation in the synthesis of α-fluoro esters, a technique useful in the synthesis of various organic compounds (Wnuk et al., 2000).
  • Environmental and Biological Studies

    • Derivatives of Ethyl 3-(pyrimidin-2-yloxy)benzoate, such as chlorimuron-ethyl, are studied for their environmental impact and degradation by microorganisms like Aspergillus niger. This research provides insights into the environmental behavior and fate of such compounds (Sharma et al., 2012).
  • Pharmaceutical Development

    • Ethyl 3-(pyrimidin-2-yloxy)benzoate related compounds have been studied for their potential in pharmaceutical applications. For instance, Dabigatran etexilate tetrahydrate, a derivative, showcases the versatility of these compounds in drug development (Liu et al., 2012).
  • Antifolate Research

    • Compounds structurally related to Ethyl 3-(pyrimidin-2-yloxy)benzoate are synthesized as potential dihydrofolate reductase inhibitors, showing their significance in antifolate and antitumor research (Gangjee et al., 2007).

Safety And Hazards

The safety information available indicates that Ethyl 3-(pyrimidin-2-yloxy)benzoate may be harmful if swallowed (H302), causes skin irritation (H315), causes eye irritation (H320), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

properties

IUPAC Name

ethyl 3-pyrimidin-2-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-2-17-12(16)10-5-3-6-11(9-10)18-13-14-7-4-8-15-13/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVUMKMLXXXCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695136
Record name Ethyl 3-[(pyrimidin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(pyrimidin-2-yloxy)benzoate

CAS RN

1159822-51-1
Record name Ethyl 3-[(pyrimidin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Yagci, M Gozelle, SG Kaya, Y Ozkan, AB Aksel… - Bioorganic & Medicinal …, 2021 - Elsevier
Sirtuins (SIRTs) are a class of nicotinamide adenine dinucleotide (NAD + )-dependent protein histone deacetylases (HDACs) that are evolutionarily conserved from bacteria to mammals…
Number of citations: 4 www.sciencedirect.com

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